amino}thiophene-2-carboxamide CAS No. 1251580-04-7](/img/structure/B2762985.png)

N-cycloheptyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

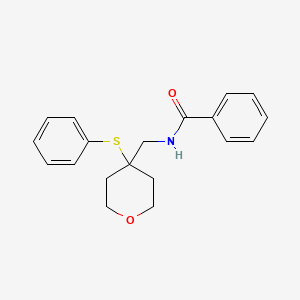

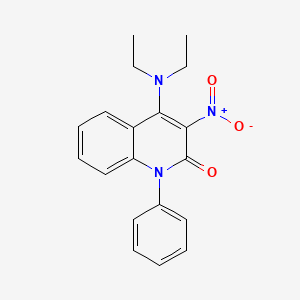

“N-cycloheptyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a methoxyphenyl group, a sulfonyl group, and a cycloheptyl group attached to it.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene rings can undergo a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could make it aromatic and potentially increase its stability .Wissenschaftliche Forschungsanwendungen

Luminescence Studies

Luminescence studies on similar compounds indicate their potential use as fluorescence probes. For example, the solvent dependence of the luminescence of N-arylaminonaphthalenesulfonates has been explored, revealing that these compounds can adsorb to cycloheptaamylose, resulting in fluorescence similar to when dissolved in organic solvents. This property suggests potential applications in sensing and imaging technologies (Seliskar & Brand, 1971).

Anticonvulsant Activity

Research on thiophene carboxamide derivatives has shown potential anticonvulsant activity. Studies on the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , have provided insights into their mechanism of action, highlighting potential applications in pharmaceuticals (Kubicki, Bassyouni, & Codding, 2000).

Organic Synthesis

The compound's structural features are relevant to organic synthesis, particularly in the formation of aminothiophene derivatives. A facile four-component Gewald reaction under organocatalyzed aqueous conditions, involving thiophene derivatives, showcases the efficiency of synthesizing 2-amino-3-carboxamide derivatives of thiophene. Such methodologies can be applied in synthesizing a wide array of thiophene-based compounds for further research and development applications (Abaee & Cheraghi, 2013).

Anticancer Properties

Synthesis and biological evaluation of thiophene derivatives have indicated potential anticancer properties. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been screened for in vitro cytotoxic activity against various cancer cell lines, showcasing the therapeutic potential of thiophene derivatives in cancer treatment (Hassan, Hafez, & Osman, 2014).

These studies collectively highlight the diverse applications of thiophene-2-carboxamide derivatives in scientific research, ranging from their use in fluorescence probes and organic synthesis methodologies to their potential therapeutic applications in treating convulsions and cancer. Each study provides a basis for understanding the broad utility of compounds related to "N-cycloheptyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide," underscoring the importance of chemical synthesis and characterization in advancing research across multiple scientific disciplines.

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-cycloheptyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-22(28(24,25)17-11-9-16(26-2)10-12-17)18-13-14-27-19(18)20(23)21-15-7-5-3-4-6-8-15/h9-15H,3-8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPUBHFRYMDPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2762910.png)

![Methyl 4-[[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate](/img/structure/B2762915.png)

![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)

![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)